Bis(chloromethyl)dimethylsilane
Overview
Description
Bis(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C₄H₁₀Cl₂Si. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis and in the production of various silicon-based materials [2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(chloromethyl)dimethylsilane is typically synthesized by the reaction of dimethyldichlorosilane with formaldehyde in the presence of a catalyst. The reaction proceeds as follows:
(CH₃)₂SiCl₂+CH₂O→(CH₃)₂Si(CH₂Cl)₂
The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where dimethyldichlorosilane and formaldehyde are reacted under optimized conditions. The process includes steps for purification and isolation of the final product to meet industrial standards[2][2].
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Hydrolysis: The compound can be hydrolyzed to form silanols and hydrochloric acid.
Oxidation: It can be oxidized to form siloxanes and other silicon-oxygen compounds[][2].
Common Reagents and Conditions:
Nucleophiles: Hydroxyl groups, alkoxy groups, and amines.
Oxidizing Agents: Hydrogen peroxide, ozone.
Reaction Conditions: Reactions are typically carried out in organic solvents such as tetrahydrofuran or dichloromethane under controlled temperatures.
Major Products:
Silanols: Formed through hydrolysis.
Siloxanes: Formed through oxidation.
Substituted Silanes: Formed through nucleophilic substitution[][2].
Scientific Research Applications
Bis(chloromethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone polymers, resins, and coatings[][2].
Mechanism of Action
The mechanism of action of bis(chloromethyl)dimethylsilane involves its reactivity with various nucleophiles and oxidizing agents. The compound’s silicon center is highly reactive, allowing it to form strong bonds with other elements and compounds. This reactivity is harnessed in various chemical processes to produce desired products .
Comparison with Similar Compounds
Chlorotrimethylsilane: Similar in structure but with three methyl groups instead of two.
Dichlorodimethylsilane: Contains two chlorine atoms directly bonded to the silicon atom.
Trimethylsilyl Chloride: Contains three methyl groups and one chlorine atom bonded to silicon[][2].
Uniqueness: Bis(chloromethyl)dimethylsilane is unique due to the presence of two chloromethyl groups, which provide distinct reactivity compared to other organosilicon compounds. This makes it particularly useful in specific synthetic applications where dual reactivity is advantageous .
Properties
IUPAC Name |
bis(chloromethyl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFAOJPBXYIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183426 | |
Record name | Bis(chloromethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2917-46-6 | |
Record name | Bis(chloromethyl)dimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2917-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(chloromethyl)dimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(chloromethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(chloromethyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Bis(chloromethyl)dimethylsilane in synthetic chemistry?
A1: this compound serves as a valuable precursor for synthesizing various organosilicon compounds. One key application is its use in synthesizing silaheterocycles, specifically bicyclic silaheterocycles containing triazole rings []. These compounds show promise as potential "sila-drugs," indicating potential pharmaceutical applications. Additionally, it acts as a building block for carbosilane polymers []. These polymers, known for their thermal stability and solubility in common organic solvents, find applications in various fields.
Q2: What interesting reactivity has been observed with this compound and metals?
A2: Research indicates that this compound exhibits intriguing reactivity with metals like zinc and magnesium []. While similar reactions with 1,3-dihalopropanes typically yield cyclopropanes, this compound follows a different pathway. Instead of the expected 1,1-dimethylsilicocyclopropane, reactions favor the formation of products resulting from intramolecular C-C coupling, highlighting the unique reactivity of this organosilane.
Q3: Can you elaborate on the mechanism of this compound in Grignard coupling reactions?
A3: Studies focusing on the Grignard coupling of this compound with Trimethylchlorosilane [] provide valuable insights into its reaction mechanism. Research suggests that the reaction predominantly favors intramolecular C-C coupling over intermolecular C-Si coupling. This preference leads to the formation of 1,3-disilacyclobutanes in low yields, confirming the dominance of the intramolecular pathway. This observation is further supported by the fact that intermolecular C-Si coupling is generally less favorable [].
Q4: Are there any known methods to synthesize specific cyclic silanes using this compound?
A4: Yes, research demonstrates the successful synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane using this compound []. This synthesis involves utilizing active metal derivatives of this compound, showcasing its versatility in constructing cyclic silicon-containing structures.
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